molecular formula C11H8FN3O2 B13563398 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid

4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid

Cat. No.: B13563398
M. Wt: 233.20 g/mol
InChI Key: MTNVTWAHRMAYIJ-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H8FN3O2. It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the production of specific biological molecules. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the 3-fluorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

IUPAC Name

4-(3-fluoroanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8FN3O2/c12-7-2-1-3-8(4-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

MTNVTWAHRMAYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC=C2C(=O)O

Origin of Product

United States

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